(5-Cyclopropylisoxazol-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a fluoropyrimidine ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and can contribute to a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound is complex with multiple rings and functional groups. The presence of these groups can greatly influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. For example, the isoxazole ring could potentially undergo reactions at the nitrogen atom or at the carbon adjacent to the nitrogen .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study conducted by Prasad et al. (2018) on a structurally similar compound, involving synthesis and Hirshfeld surface analysis, showcased the antiproliferative activity and detailed structural characterization. The compound exhibited stability through inter and intra-molecular hydrogen bonds, highlighting its potential for further medicinal application (S. Benaka Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
Research by Mallesha and Mohana (2014) on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed compounds exhibiting significant antimicrobial activity. This study indicates the potential of (5-Cyclopropylisoxazol-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone derivatives for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Similarly, Bisht et al. (2010) synthesized a series of compounds with significant antitubercular activity. Their research highlighted one compound showing high efficacy against intracellular bacilli in mouse bone marrow-derived macrophages, suggesting the compound's applicability in treating tuberculosis (S. S. Bisht et al., 2010).
Anticancer Evaluation
Gouhar and Raafat (2015) prepared and evaluated derivatives of this compound for anticancer activities. Their research demonstrated the potential of such compounds in cancer therapy, opening new avenues for developing novel anticancer drugs (R. S. Gouhar & Eman M. Raafat, 2015).
Neuroprotective and Enzyme Inhibitory Effects
Saeedi et al. (2019) explored arylisoxazole-phenylpiperazine derivatives for their acetylcholinesterase inhibitory activity. One compound exhibited potent inhibitory activity, suggesting the utility of this compound derivatives in treating diseases like Alzheimer's (Mina Saeedi et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c17-11-7-18-16(19-8-11)23-12-2-1-5-21(9-12)15(22)13-6-14(24-20-13)10-3-4-10/h6-8,10,12H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBGDQEGBHDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.